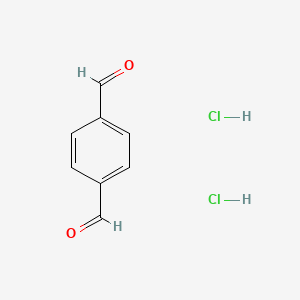
D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester: is a chemical compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol . It is a derivative of D-Aspartic acid, where the 2-methyl group and the 4-(1,1-dimethylethyl) ester group are introduced to the aspartic acid backbone. This compound is sparingly soluble in water and has a density of approximately 1.135 g/cm³ at 20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester typically involves the esterification of D-Aspartic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and chromatography, to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: It can undergo nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry: In chemistry, D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of peptides and other bioactive compounds .
Biology: In biological research, this compound is used to study the role of D-Aspartic acid derivatives in cellular processes. It is also used in the development of enzyme inhibitors and receptor agonists/antagonists .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role in modulating neurotransmitter levels and its potential use in treating neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as an intermediate in the synthesis of various fine chemicals .
Mechanism of Action
The mechanism of action of D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved include neurotransmitter signaling pathways, where it can influence the release and uptake of neurotransmitters .
Comparison with Similar Compounds
- D-Aspartic acid, 4-(1,1-dimethylethyl) 1-methyl ester
- D-Aspartic acid, N-[(1,1-diMethylethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester
Comparison: Compared to similar compounds, D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester has unique structural features that influence its reactivity and biological activity. The presence of the 2-methyl group and the 4-(1,1-dimethylethyl) ester group enhances its stability and solubility, making it more suitable for certain applications .
Properties
Molecular Formula |
C9H16NO4- |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C9H17NO4/c1-8(2,3)14-6(11)5-9(4,10)7(12)13/h5,10H2,1-4H3,(H,12,13)/p-1/t9-/m1/s1 |
InChI Key |
VIQZVYPYYUPDQY-SECBINFHSA-M |
Isomeric SMILES |
C[C@@](CC(=O)OC(C)(C)C)(C(=O)[O-])N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C)(C(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



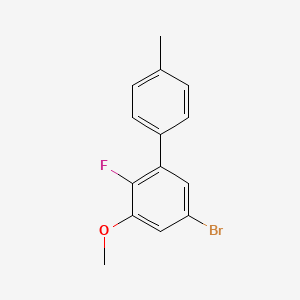
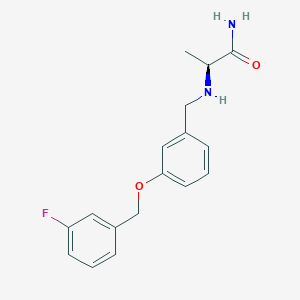
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)


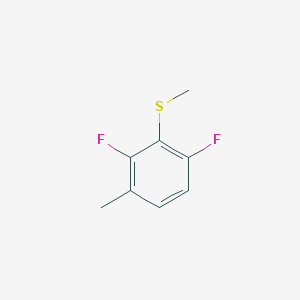

![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)
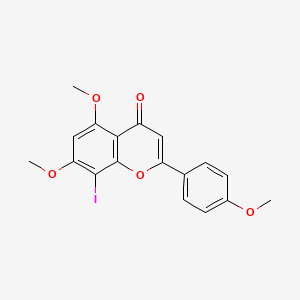
![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)
